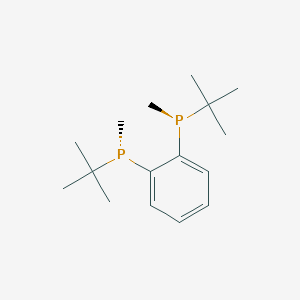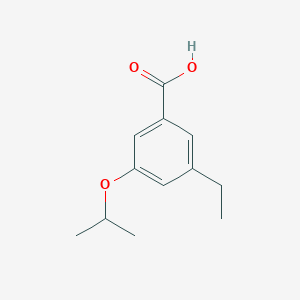
(R)-2-(1-(tert-Butoxycarbonyl)azetidin-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(1-(tert-Butoxycarbonyl)azetidin-2-yl)acetic acid is a chiral compound that features an azetidine ring, a tert-butoxycarbonyl (Boc) protecting group, and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-(tert-Butoxycarbonyl)azetidin-2-yl)acetic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the azetidine ring. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Attachment of the Acetic Acid Moiety: The acetic acid group is introduced through various methods, such as alkylation or acylation reactions.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetic acid moiety.
Reduction: Reduction reactions can be performed on the azetidine ring or other functional groups.
Substitution: The Boc group can be substituted under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic conditions, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products
Oxidation: Oxidized derivatives of the acetic acid moiety.
Reduction: Reduced forms of the azetidine ring or other functional groups.
Substitution: Free amine derivatives after Boc removal.
Aplicaciones Científicas De Investigación
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Chiral Synthesis: Utilized in the synthesis of chiral compounds due to its stereochemistry.
Biology
Enzyme Inhibitors: Potential use in the development of enzyme inhibitors.
Biological Probes: Used as a probe in studying biological pathways.
Medicine
Drug Development: Investigated for potential therapeutic applications.
Prodrug Design: Used in the design of prodrugs that release active compounds in vivo.
Industry
Material Science:
Catalysis: Used in catalytic processes due to its unique structure.
Mecanismo De Acción
The mechanism of action of ®-2-(1-(tert-Butoxycarbonyl)azetidin-2-yl)acetic acid would depend on its specific application. For example, as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(1-(tert-Butoxycarbonyl)azetidin-2-yl)acetic acid: The enantiomer of the compound .
Azetidine-2-carboxylic acid: A structurally similar compound without the Boc group.
N-Boc-azetidine: A related compound with a Boc-protected azetidine ring.
Uniqueness
®-2-(1-(tert-Butoxycarbonyl)azetidin-2-yl)acetic acid is unique due to its specific stereochemistry and the presence of both the Boc protecting group and the acetic acid moiety. This combination of features makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.
Propiedades
IUPAC Name |
2-[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(11)6-8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLPFPLPMZEOQB-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]1CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B6591292.png)
![11-(4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)benzo[b][1]benzazepine](/img/structure/B6591316.png)



![2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6591340.png)
![1-Methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B6591346.png)

![7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B6591373.png)
![2-(5-Fluoro-pyridin-2-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B6591379.png)
